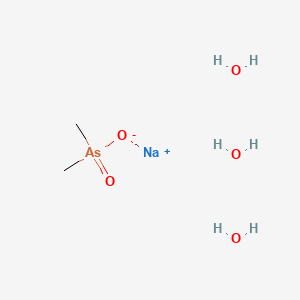
Sodium cacodylate trihydrate
Übersicht
Beschreibung
Sodium cacodylate trihydrate, also known as cacodylic acid sodium salt trihydrate or dimethylarsinic acid sodium salt, is an organic arsenic compound . It is a white crystalline solid that occurs as the trihydrate . It is often used as a buffering vehicle with fixatives in specimen preparation for electron microscopy .
Synthesis Analysis
Sodium cacodylate trihydrate is prepared by the reaction of acetic acid with sodium bicarbonate and calcium oxide .Molecular Structure Analysis
The linear formula of Sodium cacodylate trihydrate is (CH3)2AsO2Na · 3H2O . Its molecular weight is 214.03 .Chemical Reactions Analysis
Sodium cacodylate trihydrate is metabolized to produce inorganic, trivalent arsenic in vivo . It is used as a buffer with an effective pH buffering range of 5.1-7.4 .Physical And Chemical Properties Analysis
Sodium cacodylate trihydrate is a white crystalline solid which occurs as the trihydrate . It liquefies in the water of hydration at 60°C and becomes anhydrous at 120°C . It is soluble in water and ethanol .Wissenschaftliche Forschungsanwendungen
Electron Microscopy
Sodium cacodylate trihydrate: is commonly used in electron microscopy as it stabilizes the fixatives required for the preparation of samples . Its buffering capacity helps maintain the pH during tissue fixation, preventing excess acidity that could damage the sample integrity .
Protein Crystallization
Due to its structural similarity to phosphate, Sodium cacodylate acts as an effective precipitant in protein crystallization . This application is crucial for determining the three-dimensional structures of proteins through X-ray crystallography.
DNA Research
This compound has been utilized to investigate various DNA behaviors, including DNA condensation by polyamines, DNA melting , DNA triplex formation , and ribozyme folding . These studies are fundamental in understanding the molecular mechanisms of genetic material.
Toxicological Research
Sodium cacodylate: serves as a source of arsenic in toxicological studies. It is metabolized to produce inorganic, trivalent arsenic in vivo, which is essential for studying the effects of arsenic exposure .
Nucleoside-Diphosphatase Technique
In biochemical research, Sodium cacodylate trihydrate is used to collect vibratome sections to perform the nucleoside-diphosphatase technique . This technique is significant for studying enzyme localization and activity within tissues.
Buffering Agent
It is used as a buffer with an effective pH range of 5.1-7.4 . This makes it suitable for a wide range of biological and chemical experiments where pH stability is required.
Unfolding and Anion Binding Studies
Researchers have used Sodium cacodylate to study the unfolding and anion binding of protein subunits, such as those from Bacillus subtilis RNase P . Understanding these processes is vital for insights into protein function and interaction with other molecules.
Arsenic Metabolism Studies
As a major metabolite of inorganic arsenics, Sodium cacodylate trihydrate is pivotal in studying arsenic metabolism and its biological effects, including its carcinogenic and nephrotoxic properties .
Wirkmechanismus
Target of Action
Sodium cacodylate trihydrate, also known as cacodylic acid sodium salt trihydrate, is primarily used as a buffer in various biochemical and medical applications . Its primary target is the pH level of the solution it is added to .
Mode of Action
Sodium cacodylate trihydrate acts by maintaining the pH of the solution within an effective buffering range of 5.1-7.4 . This buffering capacity prevents excess acidity that may result from various biochemical reactions or processes .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for many biochemical reactions and pathways . By maintaining the pH, it ensures the optimal functioning of these pathways.
Pharmacokinetics
It is known that it is an organic arsenic compound that is metabolized to produce inorganic, trivalent arsenic in vivo .
Result of Action
The primary result of sodium cacodylate trihydrate’s action is the stabilization of pH levels. This stabilization is crucial in microscopy studies, where the buffering capacity of cacodylate prevents excess acidity that may result from tissue fixation .
Action Environment
The action of sodium cacodylate trihydrate is influenced by environmental factors such as temperature and the presence of other ions in the solution. It is typically stored at room temperature (15-25°C) and its buffering action can be affected by the concentration of other ions in the solution .
Safety and Hazards
Sodium cacodylate trihydrate is considered hazardous. It may cause cancer and is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to breathe vapors/dust .
Relevant Papers Sodium cacodylate trihydrate has been used in the stabilization of the fixatives for electron microscopy . It has also been used to collect vibratome sections to perform nucleoside-diphosphatase technique .
Eigenschaften
IUPAC Name |
sodium;dimethylarsinate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO2.Na.3H2O/c1-3(2,4)5;;;;/h1-2H3,(H,4,5);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGWPHBPRCROJO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](=O)(C)[O-].O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H12AsNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319372 | |
| Record name | Sodium cacodylate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium cacodylate trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium cacodylate trihydrate | |
CAS RN |
6131-99-3 | |
| Record name | Sodium cacodylate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cacodylate trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium cacodylate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CACODYLATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7A6NC7YGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















